3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
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Overview
Description
3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure
Scientific Research Applications
3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
It is known that both indole and 1,2,4-triazole derivatives have shown a wide range of biological activities . They have been found to bind with high affinity to multiple receptors, which could suggest a broad spectrum of potential targets .
Mode of Action
The triazole ring is known to readily form hydrogen bonds with a variety of enzymes and receptors, which could explain its interaction with its targets . Similarly, indole derivatives are known for their ability to undergo electrophilic substitution due to excessive π-electrons delocalization , which could also play a role in its interaction with its targets.
Biochemical Pathways
Given the broad biological activities of indole and 1,2,4-triazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with indole and 1,2,4-triazole derivatives, the effects could potentially be diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then fused with the indole structure. Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar triazole ring structure and have been studied for their antitumor activity.
2-Methoxyphenyl isocyanate: This compound is used for amine protection and deprotection, showcasing the versatility of triazole-containing compounds.
Uniqueness
3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-4-15(3)28-22-25-24-21(19-14-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-5-2/h6-15,23H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDVRRGXYMBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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